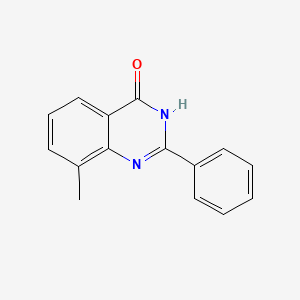

8-Methyl-2-phenylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

8-methyl-2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-5-9-12-13(10)16-14(17-15(12)18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZJEOODSSBWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-93-0 | |

| Record name | 8-Methyl-2-phenyl-4(3H)-quinazolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQH9B8LDU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Synthesis of 8-Methyl-2-phenylquinazolin-4(3H)-one

The synthesis of this compound typically involves the condensation of o-aminobenzamide with various aryl or alkyl substituents. Recent studies have demonstrated efficient synthetic routes that utilize environmentally friendly methods, such as using recyclable catalysts and green solvents. For instance, a study reported the use of Brønsted acidic ionic liquids as catalysts, yielding high purity and good yields of the compound while minimizing waste .

Anticancer Activity

This compound has shown promising anticancer properties against various cancer cell lines. In a recent study, derivatives of this compound were evaluated for their cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than that of the standard drug doxorubicin, suggesting enhanced potency .

Table 1: Anticancer Activity of this compound Derivatives

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against multi-drug resistant bacteria. A series of quinazolinone derivatives were synthesized and tested for antibacterial activity against strains like Escherichia coli and Streptococcus pyogenes. The results indicated that these compounds exhibited significant antibacterial effects, especially when conjugated with silver nanoparticles, enhancing their efficacy .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound C | E. coli K1 | 12 µg/mL | |

| Compound D | S. pyogenes | 15 µg/mL |

Drug Delivery Systems

Recent studies have explored the potential of this compound in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound into nanocarriers has shown promise in improving the pharmacokinetic profiles of various therapeutic agents .

Chemical Reactions Analysis

Copper-Mediated Cyclization

A copper-catalyzed method enables the synthesis of 8-methyl-2-phenylquinazolin-4(3H)-one analogs. In a representative procedure:

-

Reactants : N-(quinolin-8-yl)benzamide, benzamidine hydrochloride.

-

Conditions : Cu(OAc)₂ (20 mol%), K₂CO₃ (2.0 equiv), DMSO solvent, 120°C.

-

Yield : 76% for a structurally similar 7-methyl-2-phenyl derivative .

Oxidative Coupling with Benzyl Alcohol

A green synthesis protocol uses benzyl alcohol as a benzaldehyde precursor under oxygen atmosphere:

-

Reactants : 2-Aminobenzamide derivatives, benzyl alcohol.

-

Conditions : O₂ oxidant, 130°C, 24 hours.

-

Scalability : Achieved 70% yield at 2.0 mmol scale without chromatography .

Base-Promoted Annulation

A Cs₂CO₃-mediated SNAr reaction facilitates quinazolinone formation:

text**[Procedure](pplx://action/followup)**: 1. Combine 2-fluoro-N-methylbenzamide and benzamide (2.5 equiv). 2. Add Cs₂CO₃ (2.5 equiv) in DMSO. 3. Heat at 135°C for 24 hours. **[Outcome](pplx://action/followup)**: 70% isolated yield of 3-methyl-2-phenylquinazolin-4(3H)-one[10].

Functionalization at the Methyl Group

The 8-methyl group can undergo halogenation or oxidation:

-

Chlorination : POCl₃ with triethylamine converts methyl to chloromethyl derivatives .

-

Oxidation : TBHP (tert-butyl hydroperoxide) in ethanol/water oxidizes methyl to carboxyl groups .

Nucleophilic Substitution at Position 4

The carbonyl group at position 4 participates in nucleophilic reactions:

| Reagent | Product | Conditions |

|---|---|---|

| Hydrazine hydrate | 4-Hydrazinylquinazoline | Ethanol, reflux |

| Ammonium acetate | 4-Aminoquinazoline | Pyridine, reflux |

Electrophilic Aromatic Substitution

The phenyl group at position 2 undergoes nitration and sulfonation:

Ionic Liquid Catalysis

Brønsted acidic ionic liquids (e.g., MSPHS@SiO₂) enhance reaction efficiency:

-

Conditions : 30 mol% catalyst, TBHP (2.0 equiv), EtOH:H₂O (1:2), 120°C.

Solvent Optimization

-

Polar aprotic solvents (DMSO, DMF) improve cyclization yields .

-

Mixed solvents (EtOH:H₂O) reduce side reactions in oxidative protocols .

Mechanistic Insights

Key steps in quinazolinone formation include:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the quinazolinone core significantly impacts melting points, solubility, and spectral properties:

Key Observations :

Key Observations :

Key Observations :

Critical Analysis of Structural-Activity Relationships (SAR)

Position of Substitution :

- Electron Effects: Electron-donating groups (e.g., CH3, OCH3) stabilize the quinazolinone ring, enhancing thermal stability . Electron-withdrawing groups (e.g., Cl, NO2) increase reactivity in electrophilic substitutions but may reduce bioavailability .

Preparation Methods

Copper-Catalyzed Tandem Cyclization Using 2-Bromobenzamides

One of the most effective methods involves a copper-catalyzed tandem reaction starting from 2-bromobenzamides, benzaldehyde, and aqueous ammonia under basic conditions.

- Reagents: 2-bromobenzamide, benzaldehyde, aqueous ammonia

- Catalyst: Copper(I) bromide (CuBr)

- Base: Cesium carbonate (Cs2CO3)

- Ligand: L-proline

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 100 °C

- Reaction Time: 24 hours (split into two 12-hour intervals)

- Atmosphere: Air

Mechanism: The reaction proceeds via a tandem cyclization where the 2-bromobenzamide undergoes coupling with benzaldehyde and ammonia, facilitated by the copper catalyst and base, forming the quinazolinone ring system.

Yields: Approximately 64% isolated yield under optimized conditions.

| Entry | Catalyst | Base | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)2 | K2CO3 | — | DMSO | 100 | 53 |

| 6 | CuBr | Cs2CO3 | — | DMSO | 100 | 60 |

| 11 | CuBr | Cs2CO3 | L-proline | DMSO | 100 | 64 |

Table 1: Optimization for synthesis of 2-phenylquinazolin-4(3H)-one (3a) showing catalyst, base, ligand, solvent, temperature, and yield.

This method was also successfully applied to synthesize 3-methyl-2-phenylquinazolin-4(3H)-one, a close analogue of the target compound, with yields around 68%.

Tandem Cyclization of 2-Halobenzoic Acids with Amidines Using KOH

Another approach involves the tandem cyclization of 2-halobenzoic acids with amidines in the presence of potassium hydroxide (KOH) in DMSO.

- Reagents: 2-iodobenzoic acid or 2-bromobenzoic acid, acetamidine hydrochloride

- Base: KOH (2 equivalents)

- Solvent: DMSO

- Temperature: 120 °C

- Reaction Time: 12–24 hours

Yields: Up to 94% yield with 2-iodobenzoic acid; lower yields (~61%) with 2-bromobenzoic acid.

- No product formation at 40 °C; yield increases significantly with temperature.

- Optimal yield at 120 °C with 2 equivalents of KOH.

- Reaction time can be reduced to 12 hours without significant loss in yield.

| Entry | Temp (°C) | KOH Equiv | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 40 | 2.0 | 24 | 0 |

| 5 | 120 | 2.0 | 24 | 94 |

| 9 | 120 | 2.0 | 12 | 92 |

Table 2: Effect of temperature and time on yield of 2-methylquinazolin-4(3H)-one via tandem cyclization.

This method is notable for its simplicity and high yield, although it uses 2-halobenzoic acids rather than bromobenzamides.

Recyclable Brønsted Acidic Ionic Liquid Catalysis

A green and recyclable catalytic system has been developed using a Brønsted acidic ionic liquid grafted onto silica gel (MSPHS@SiO2) for the synthesis of 2-phenylquinazolin-4(3H)-ones.

- Catalyst: MSPHS@SiO2 (30 mol%)

- Oxidant: tert-Butyl hydroperoxide (TBHP, 2 mmol)

- Solvent: Ethanol:Water mixture (1:2 ratio)

- Temperature: 120 °C

- Reaction Time: 24 hours

Yields: Range from 34.2% to 92.5% depending on substrate.

- Catalyst is recyclable, supporting sustainable synthesis.

- Mild reaction conditions with environmentally benign solvents.

- Simple recrystallization used for product purification.

This method offers an alternative to metal-catalyzed routes with emphasis on green chemistry principles.

One-Pot Three-Component Domino Reactions

Recent advances include a one-pot three-component reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives to yield quinazolin-4(3H)-ones efficiently.

- High efficiency and straightforward protocol.

- Domino assembly reaction reduces steps and purification.

- Potential for diverse substitution patterns on the quinazolinone core.

While specific data on 8-methyl-2-phenylquinazolin-4(3H)-one is limited, this method represents a promising avenue for its synthesis and analogues.

Synthesis from 3-Amino Quinazolinone Intermediates

A recent study synthesized this compound Schiff’s base derivatives starting from 3-amino quinazolinone intermediates.

- The intermediate 3-amino quinazolinone is prepared first.

- Subsequent condensation with aldehydes forms Schiff bases.

- The parent this compound is a key intermediate in this pathway.

This approach is valuable for generating derivatives for biological evaluation but requires prior synthesis of the amino intermediate.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|---|

| Copper-Catalyzed Tandem Cyclization | 2-Bromobenzamide, benzaldehyde, NH3 | CuBr, Cs2CO3, L-proline | DMSO | 100 | ~64 | Moderate yield, well-studied |

| Tandem Cyclization of 2-Halobenzoic Acids | 2-Iodobenzoic acid, acetamidine | KOH | DMSO | 120 | Up to 94 | High yield, simple reagents |

| Recyclable Brønsted Acidic Ionic Liquid Catalysis | Various substituted substrates | MSPHS@SiO2, TBHP | EtOH:H2O (1:2) | 120 | 34–92.5 | Green, recyclable catalyst |

| One-Pot Three-Component Domino Reaction | Arenediazonium salts, nitriles, anilines | None specified | Various | Variable | Not specified | Efficient, versatile |

| Schiff Base Synthesis from 3-Amino Intermediate | 3-Amino quinazolinone intermediates | None specified | Various | Variable | Not specified | Useful for derivative synthesis |

Research Findings and Notes

- The copper-catalyzed method is well-optimized for quinazolinone synthesis with detailed reaction conditions and yields reported.

- Tandem cyclization using KOH and 2-halobenzoic acids achieves very high yields but requires higher temperatures.

- Green catalysis using ionic liquids supports sustainability goals and offers recyclable catalyst systems.

- The synthesis of Schiff bases from 3-amino quinazolinone intermediates allows access to biologically active derivatives but is a multi-step process.

- Recent one-pot methods provide efficient routes but require further exploration for this specific compound.

Q & A

Q. What are the established synthetic methodologies for 8-methyl-2-phenylquinazolin-4(3H)-one and its derivatives?

A three-component condensation reaction involving isatoic anhydride, phenylhydrazine, and ortho esters (e.g., triethyl orthoformate) using KAl(SO₄)₂·12H₂O (alum) as a catalyst is a robust method. This approach yields derivatives in high purity (85–91%) under reflux or microwave irradiation, with characterization via IR, ¹H/¹³C NMR, and mass spectrometry . Alternative methods include copper triflate-catalyzed cyclization for dihydroquinazolinone derivatives .

Q. How is structural confirmation achieved for this compound?

Structural validation combines spectroscopic and crystallographic techniques:

- Spectroscopy : IR confirms carbonyl stretches (~1640 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 6.6–8.1 ppm) and substituent-specific signals (e.g., methyl groups at δ 1.24–2.63 ppm) .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the quinazolinone core and substituent rings (e.g., ~88.8° for phenyl groups) .

Q. What in vitro biological activities have been reported for derivatives of this scaffold?

- Antimicrobial activity : Derivatives like 3-(phenylamino)-2-ethylquinazolin-4(3H)-one exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticonvulsant activity : Methaqualone analogues (e.g., 6-iodo-3-phenyl-2-propyl derivatives) show ED₅₀ values <50 mg/kg in mouse models, linked to GABA receptor modulation .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions influence biological activity?

- 2-Phenyl vs. 2-alkyl groups : Aryl substituents enhance π-π stacking with target proteins (e.g., antimicrobial activity increases with electron-withdrawing groups like Cl or NO₂) .

- 3-(Phenylamino) vs. 3-methyl groups : Amino groups improve solubility and hydrogen-bonding interactions, critical for antitumor activity (e.g., IC₅₀ <10 µM against breast cancer cells) .

Q. What computational strategies are used to predict target interactions?

Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzymes like dihydrofolate reductase (DHFR). For example, 2-methyl-3-(substituted amino) derivatives show strong affinity (−9.2 kcal/mol) via hydrophobic interactions with Val115 and hydrogen bonds with Asp27 . MD simulations (100 ns) further validate stability in binding pockets .

Q. How can contradictory data in biological assays be resolved?

- Case example : Discrepancies in antimicrobial activity between studies may arise from differences in bacterial strains (e.g., CLSI standards M2-A4 vs. M7-A5) .

- Mitigation : Normalize assays using positive controls (e.g., ciprofloxacin for bacteria) and validate via dose-response curves. Cross-test derivatives with matched substituents (e.g., 6-Cl vs. 6-CH₃) to isolate substituent effects .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.1% .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 72.43% vs. observed 72.33% for 4a) .

Q. How are reaction conditions optimized for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.